molecular formula C6H10N2O2 B3054596 1-(Dimethoxymethyl)-1H-imidazole CAS No. 61278-82-8

1-(Dimethoxymethyl)-1H-imidazole

Cat. No.: B3054596
CAS No.: 61278-82-8
M. Wt: 142.16 g/mol
InChI Key: QBRJAUWSHFBOSO-UHFFFAOYSA-N
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Description

1-(Dimethoxymethyl)-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of the dimethoxymethyl group at the 1-position of the imidazole ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Dimethoxymethyl)-1H-imidazole can be synthesized through several methods. One common approach involves the reaction of imidazole with formaldehyde and methanol in the presence of an acid catalyst. This reaction leads to the formation of the dimethoxymethyl group at the 1-position of the imidazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The process may be optimized for higher yields and purity by controlling reaction conditions such as temperature, pressure, and the concentration of reactants and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethoxymethyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require specific catalysts or reagents, such as acids or bases, to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction could produce imidazole alcohols.

Scientific Research Applications

1-(Dimethoxymethyl)-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Dimethoxymethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxymethyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Dimethoxymethyl)-1H-imidazole is unique due to the presence of the imidazole ring combined with the dimethoxymethyl group. This combination imparts distinct chemical reactivity and binding properties, making it valuable in specific scientific and industrial applications.

Properties

IUPAC Name

1-(dimethoxymethyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-9-6(10-2)8-4-3-7-5-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRJAUWSHFBOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(N1C=CN=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458245
Record name 1H-Imidazole, 1-(dimethoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61278-82-8
Record name 1H-Imidazole, 1-(dimethoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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